
2-(3-Aminopropyl)thiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminopropyl)thiazol-4-ol is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)thiazol-4-ol typically involves the reaction of thiourea with alpha-halocarbonyl compounds. One common method is the Hantzsch thiazole synthesis, where thiourea reacts with 3-chloro-2,4-pentanedione in ethanol under reflux conditions to form the thiazole ring . Another method involves the condensation of thioamides with 1,4-dibromo-2,3-butanedione in ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminopropyl)thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
2-(3-Aminopropyl)thiazol-4-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in the production of dyes, fungicides, and biocides.
Mécanisme D'action
The mechanism of action of 2-(3-Aminopropyl)thiazol-4-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit topoisomerase II, leading to DNA double-strand breaks and cell death in cancer cells . Additionally, the compound can interfere with microbial cell wall synthesis, exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Shares the thiazole ring structure but lacks the aminopropyl group.
4-Methylthiazole: Contains a methyl group instead of the aminopropyl group.
Thiazole-4-carboxylic acid: Has a carboxylic acid group at the 4-position instead of the hydroxyl group.
Uniqueness
2-(3-Aminopropyl)thiazol-4-ol is unique due to the presence of both the aminopropyl and hydroxyl groups, which enhance its reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C6H10N2OS |
|---|---|
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
2-(3-aminopropyl)-1,3-thiazol-4-ol |
InChI |
InChI=1S/C6H10N2OS/c7-3-1-2-6-8-5(9)4-10-6/h4,9H,1-3,7H2 |
Clé InChI |
WYGKONLBCFKXNL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)CCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



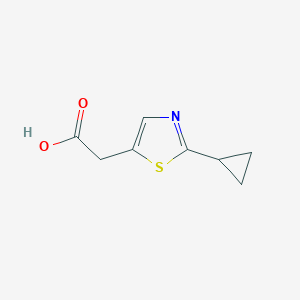
![6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11783811.png)
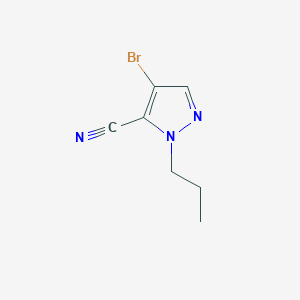
![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)


![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)
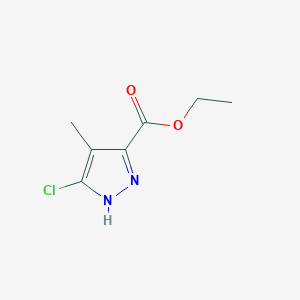
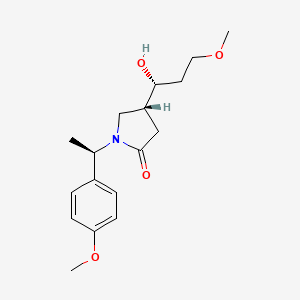
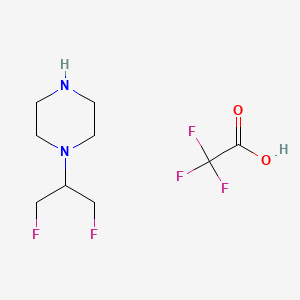

![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)
![3-Chloro-N-(3-chloro-4-methylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11783866.png)
